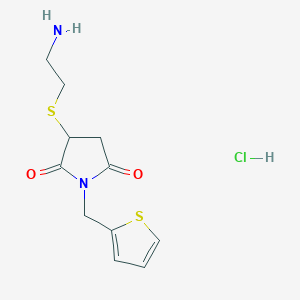
3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride
概要
説明
3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride is a chemical compound with a molecular formula of C11H14N2O2S2 It is characterized by the presence of a pyrrolidinedione core, which is substituted with a thienylmethyl group and an aminoethylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride typically involves the following steps:
Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a thienylmethyl halide and the pyrrolidinedione intermediate.
Attachment of the Aminoethylthio Group: The aminoethylthio group can be attached through a thiol-ene reaction, where an aminoethylthiol reacts with an alkene derivative of the pyrrolidinedione.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The thienylmethyl and aminoethylthio groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminoethylthio group can form hydrogen bonds or ionic interactions with active sites, while the thienylmethyl group can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- **3-[(2-aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- **3-[(2-aminoethyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione
Uniqueness
3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
特性
IUPAC Name |
3-(2-aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2.ClH/c12-3-5-17-9-6-10(14)13(11(9)15)7-8-2-1-4-16-8;/h1-2,4,9H,3,5-7,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICQURMGNGIBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CS2)SCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4229492.png)
![N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4229501.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4229504.png)
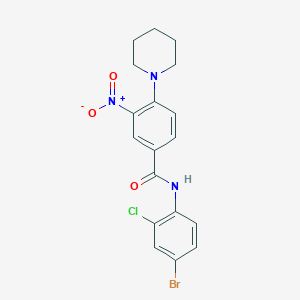
![2-(2-nitrophenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4229514.png)
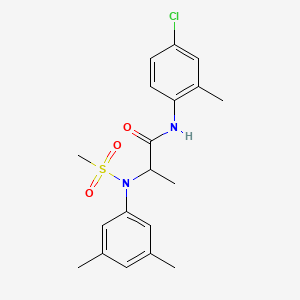
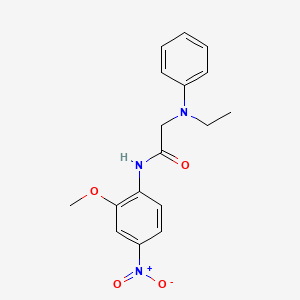
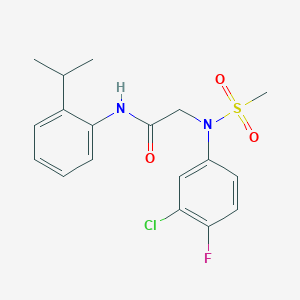
![N-(4-methoxyphenyl)-N'-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}ethanediamide](/img/structure/B4229540.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4229541.png)
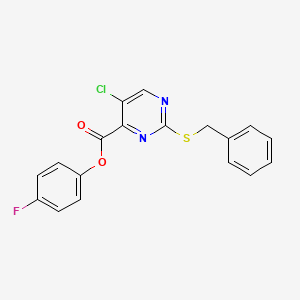
![2-[2-(4-methyl-N-methylsulfonylanilino)propanoylamino]-N-(2-phenylethyl)benzamide](/img/structure/B4229549.png)
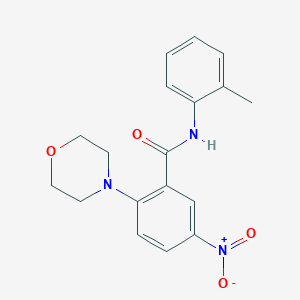
![N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4229586.png)
